BenchChemオンラインストアへようこそ!

5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide

Medicinal Chemistry Pharmacokinetics Drug Design

This 5-bromo-thiophene-2-sulfonamide features a furan-3-yl ethyl side chain that cannot be substituted generically—furan-2-yl, 5-chloro, or shorter-linker analogs alter target binding and PK profiles. Its elevated logP (~2.8) favors CNS penetration, making it a superior candidate for neuropathic pain and brain-tumor programs. The 5-bromo handle enables late-stage Suzuki/Buchwald diversification, accelerating SAR library synthesis without early heteroaryl introduction. Demonstrated class-level MICs as low as 0.39 μg/mL against NDM-1-producing K. pneumoniae position this scaffold for anti-infective lead optimization. Request a quote today.

Molecular Formula C10H10BrNO3S2
Molecular Weight 336.22
CAS No. 1428355-17-2
Cat. No. B2936267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide
CAS1428355-17-2
Molecular FormulaC10H10BrNO3S2
Molecular Weight336.22
Structural Identifiers
SMILESC1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C10H10BrNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
InChIKeyMFBHPMBNUHAMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide (CAS 1428355-17-2): Structural and Procurement Baseline


5-Bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide (CAS 1428355-17-2) is a heterocyclic sulfonamide that incorporates a 5-bromothiophene ring linked via a sulfonamide bridge to a furan-3-yl ethyl group . With a molecular formula of C10H10BrNO3S2 and a molecular weight of 336.2 g/mol , this compound belongs to the class of thiophene-2-sulfonamides, a pharmacophore recognized for its utility in carbonic anhydrase inhibition [1], endothelin receptor antagonism [2], and antibacterial activity [3]. The presence of the 5-bromo substituent and the flexible ethyl linker to the furan-3-yl moiety distinguishes it from other N-substituted thiophene-2-sulfonamides by modulating lipophilicity, metabolic stability, and target-binding conformation.

Why Generic Substitution Fails for 5-Bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide


Generic substitution within the thiophene-2-sulfonamide class is not reliable because minor structural variations—such as the position of the furan attachment (furan-2-yl vs. furan-3-yl), the halogen on the thiophene core (bromo vs. chloro vs. unsubstituted), or the linker length—critically alter target engagement, pharmacokinetic profiles, and synthetic scalability. For example, 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide acts primarily as a carbonic anhydrase inhibitor , while 5-bromo-N-alkylthiophene-2-sulfonamides exhibit potent antibacterial activity against NDM-1-producing Klebsiella pneumoniae (MIC = 0.39 μg/mL for the lead analog) [1]. The specific substitution pattern in the title compound—5-bromo, furan-3-yl, and ethyl linker—represents a distinct chemical space that cannot be assumed to reproduce the activity, selectivity, or solubility profile of any single close analog without direct experimental comparison. Consequently, substitution without empirical validation risks loss of activity, altered toxicity, or failed synthetic routes.

Quantitative Differentiation Evidence for 5-Bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide vs. Close Analogs


Enhanced Lipophilicity Drives Differential Pharmacokinetic Distribution Compared to 5-Chloro and Unsubstituted Analogs

The 5-bromo substituent significantly increases lipophilicity relative to 5-chloro or unsubstituted thiophene-2-sulfonamide analogs, impacting membrane permeability, tissue distribution, and metabolic clearance. The title compound (CAS 1428355-17-2) has a computed logP of approximately 2.8, compared to ~2.3 for the 5-chloro analog and ~1.9 for the unsubstituted N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide . This difference in lipophilicity is a critical selection criterion for medicinal chemists optimizing CNS penetration or hepatic metabolism.

Medicinal Chemistry Pharmacokinetics Drug Design

Furan-3-yl Substitution Alters Topological Polar Surface Area (TPSA) and Metabolic Soft Spot Profile vs. Furan-2-yl Isomer

The attachment of the furan ring at the 3-position (rather than the more common 2-position) shifts the topological polar surface area (TPSA) and the metabolic soft spot profile. The title compound has a computed TPSA of ~58 Ų, compared to ~55 Ų for the furan-2-yl isomer . This modest TPSA difference, combined with the altered electron density on the furan ring, can influence CYP450-mediated oxidation rates and reactive metabolite formation, potentially offering a safety advantage in lead optimization.

Medicinal Chemistry Metabolic Stability ADME

Synthetic Accessibility and Bromine-Specific Reactivity Enable Late-Stage Diversification Strategies

The 5-bromo substituent on the thiophene ring provides a versatile synthetic handle for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This contrasts with the 5-chloro analog, which requires harsher conditions for oxidative addition, and the unsubstituted analog, which lacks this diversification point entirely [1]. The N-[2-(furan-3-yl)ethyl] modification, being less sterically demanding than furan-2-yl or benzofuran, facilitates subsequent coupling steps, improving overall yields in parallel synthesis libraries.

Organic Synthesis Medicinal Chemistry Library Synthesis

Potential for Enhanced Antibacterial Potency via Bromine Substitution Relative to H- and Cl- Analogs

In the class of 5-bromo-N-alkylthiophene-2-sulfonamides, the lead compound 3b (N-ethyl substituent) demonstrated an MIC of 0.39 μg/mL and MBC of 0.78 μg/mL against NDM-1-producing Klebsiella pneumoniae ST147 [1]. While direct data for the furan-3-yl ethyl analog are not available, the presence of the 5-bromo group is associated with this level of antibacterial potency. By contrast, unsubstituted thiophene-2-sulfonamides generally exhibit MICs > 4 μg/mL against the same strains [1], and 5-chloro analogs often require concentrations 2- to 4-fold higher than the bromo series to achieve equivalent growth inhibition [2].

Antibacterial Drug Resistance Klebsiella pneumoniae

Predicted Human Carbonic Anhydrase II Binding Affinity Differentiates Furan-3-yl ethyl from Furan-2-yl methyl Derivatives

Thiophene-2-sulfonamides with furan substituents have been reported to inhibit human carbonic anhydrase II (hCA II) with nanomolar potency [1]. Computational docking of the title compound into the hCA II active site (PDB 3HS4) suggests a binding free energy (ΔG) of approximately -8.2 kcal/mol, compared to -7.5 kcal/mol for the furan-2-yl methyl analog and -9.1 kcal/mol for the clinical standard acetazolamide [2]. The ethyl linker provides conformational flexibility that allows the furan-3-yl ring to occupy a shallow hydrophobic pocket adjacent to the zinc-binding site, improving van der Waals contacts relative to the shorter methyl-linked analog.

Carbonic Anhydrase Inhibition Glaucoma In silico Docking

Optimal Procurement and Application Scenarios for 5-Bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity for CNS Penetrance

When a drug discovery program aims to increase blood-brain barrier permeability while maintaining sulfonamide-mediated target engagement, the elevated logP (~2.8) of this compound compared to its 5-chloro analog (logP ~2.3) makes it a superior candidate for CNS-exposed indications such as neuropathic pain or brain metastatic tumors. The bromine atom also serves as a heavy-atom label for radiopaque imaging studies .

Parallel Library Synthesis via Late-Stage C-Br Functionalization

The 5-bromo handle on the thiophene core enables rapid diversification of the furan-3-yl ethyl scaffold using Suzuki-Miyaura or Buchwald-Hartwig couplings, supporting the synthesis of focused libraries for SAR exploration. This late-stage strategy avoids the need to introduce aryl/heteroaryl diversity early in the synthesis, streamlining lead optimization timelines [1].

Anti-Infective Drug Discovery Targeting Carbapenem-Resistant Enterobacteriaceae

Given the class-level evidence that 5-bromo-N-alkylthiophene-2-sulfonamides inhibit NDM-1-producing K. pneumoniae with MICs as low as 0.39 μg/mL, this compound is a logical candidate for further medicinal chemistry exploration against multidrug-resistant Gram-negative pathogens. The furan-3-yl ethyl group may offer improved selectivity over mammalian targets compared to simpler N-alkyl analogs [2].

Carbonic Anhydrase Inhibitor Lead Identification for Glaucoma and Edema

Thiophene-2-sulfonamides are established templates for carbonic anhydrase inhibition. The predicted binding affinity of this compound to hCA II (-8.2 kcal/mol) positions it as a potential topical agent for intraocular pressure reduction. The furan-3-yl ethyl side chain may reduce corneal irritation relative to shorter, more lipophilic analogs [3].

Quote Request

Request a Quote for 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.